
3-Hydroxypent-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypent-4-ynoic acid is a unique organic compound characterized by the presence of both a hydroxyl group and an alkyne group. Its molecular formula is C5H6O3, and it has a molecular weight of 114.1 g/mol . This compound is a derivative of 3-hydroxybutyric acid and is used as an intermediate in various chemical reactions, particularly in click chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypent-4-ynoic acid can be achieved through several methods. One direct method involves the nucleophilic addition of bis-(TMS) ketene acetals to alkynones, promoted by boron trifluoride etherate (BF3·Et2O) . Another method includes the reaction of L-propargylglycine hydrochloride with sodium nitrite in acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories for scientific applications. The scalability of the synthesis methods mentioned above can be adapted for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-oxopent-4-ynoic acid.
Reduction: Formation of 3-hydroxypent-4-ene or 3-hydroxypentane.
Substitution: Formation of 3-chloropent-4-ynoic acid.
Aplicaciones Científicas De Investigación
3-Hydroxypent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pyran-2-ones.
Biology: Studied for its role as an antimetabolite and antibacterial agent.
Medicine: Investigated for its potential toxic effects and physiological activity.
Industry: Utilized in click chemistry as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-hydroxypent-4-ynoic acid involves its interaction with various molecular targets. As an antimetabolite, it competes with natural metabolites, thereby inhibiting their normal utilization . Its antibacterial properties are attributed to its ability to interfere with bacterial metabolic processes .
Comparación Con Compuestos Similares
L-beta-ethynylserine: A non-proteinogenic amino acid with similar structural features.
2-amino-3-hydroxypent-4-ynoic acid: Another derivative with comparable properties.
Uniqueness: 3-Hydroxypent-4-ynoic acid is unique due to its specific combination of a hydroxyl group and an alkyne group, which imparts distinct reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C5H6O3 |
|---|---|
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
3-hydroxypent-4-ynoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h1,4,6H,3H2,(H,7,8) |
Clave InChI |
ROBNOQIXEHAIPS-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



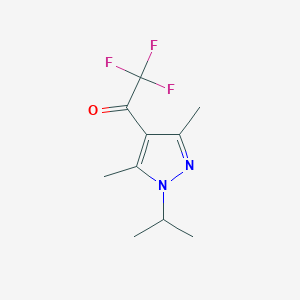
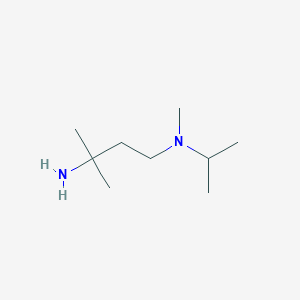

![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)

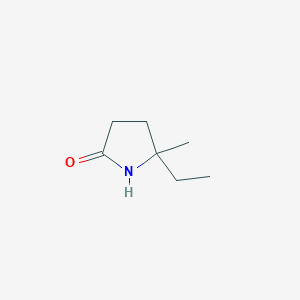
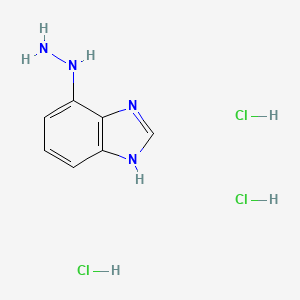
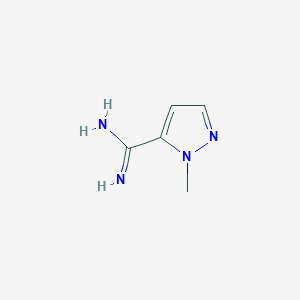
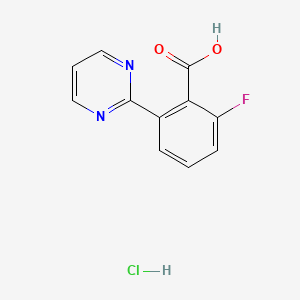
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
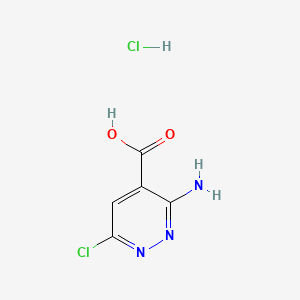
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)

